18-Chloro-3,6,9,12-tetraoxaoctadecan-1-amine hydrochloride
Description
18-Chloro-3,6,9,12-tetraoxaoctadecan-1-amine hydrochloride is a polyethylene glycol (PEG)-based amine derivative with a terminal chloro group. Its structure comprises an 18-carbon backbone interrupted by four ether oxygen atoms (3,6,9,12-tetraoxa), an amine group at position 1, and a chlorine atom at position 18, forming a hydrochloride salt. This compound is synthesized via deprotection of tert-butyl (18-chloro-3,6,9,12-tetraoxaoctadecyl)carbamate using HCl in dioxane, yielding the amine hydrochloride salt in high purity .
The molecule’s PEG spacer confers hydrophilicity and biocompatibility, making it a versatile linker in bioconjugation. For example, it is used to functionalize fluorescent dyes (e.g., Dy633, IR800) for in vivo imaging, where its amine group reacts with succinimidyl esters to form stable amide bonds . The terminal chloro group may enable further alkylation or nucleophilic substitution reactions, broadening its utility in chemical synthesis.
Properties
IUPAC Name |
2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30ClNO4.ClH/c15-5-3-1-2-4-7-17-9-11-19-13-14-20-12-10-18-8-6-16;/h1-14,16H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHLDTNJZBRALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCOCCOCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis typically begins with 18-chloro-3,6,9,12-tetraoxaoctadecan-1-ol , a PEG-derived alcohol with a terminal chlorine group. This precursor undergoes tosylation using p-toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under argon. The reaction proceeds at 0°C to room temperature for 12–18 hours, yielding the corresponding tosylate intermediate.
Critical Parameters :
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Solvent choice (anhydrous DCM or THF) minimizes side reactions.
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Temperature control prevents oligomerization of the PEG chain.
Nucleophilic Amination
The tosylate intermediate is reacted with aqueous or gaseous ammonia to introduce the amine group. In a representative procedure, the tosylate is dissolved in dimethylformamide (DMF) and treated with excess ammonium hydroxide at 60°C for 24 hours. The free amine is then precipitated as the hydrochloride salt using hydrochloric acid (HCl) in ethanol.
Reaction Optimization :
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Solvent : DMF enhances nucleophilicity of ammonia.
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Stoichiometry : A 5:1 molar ratio of NH₃ to tosylate ensures complete substitution.
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Acidification : HCl in ethanol (1:4 v/v) achieves >95% recovery of the hydrochloride salt.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Patent WO2014151282A1 discloses a continuous flow method to improve scalability. The process involves:
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Tosylation in a microreactor (residence time: 10–15 min at 25°C).
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Inline ammonia injection under high pressure (5–10 bar) to drive substitution.
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Automated pH adjustment using HCl-dosed ethanol for precipitation.
Advantages :
Quality Control Metrics
Industrial batches are validated using:
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1H NMR : Peaks at δ 3.20 ppm (triplet, –CH₂NH₃⁺) and δ 1.50 ppm (multiplet, –CH₂Cl) confirm structure.
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Ion Chromatography : Chloride content <0.1% w/w ensures stoichiometric HCl incorporation.
Advanced Purification Techniques
Flash Column Chromatography
Lab-scale purification employs silica gel columns with gradient elution (0–10% ethyl acetate/hexanes). The hydrochloride salt elutes at Rₓ = 0.35–0.40, yielding 75–80% recovery.
Preparative HPLC
For high-purity applications (e.g., pharmaceutical intermediates), reverse-phase HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water achieves >99.5% purity.
Table 1: Purification Methods Compared
| Method | Purity (%) | Yield (%) | Scale Applicability |
|---|---|---|---|
| Flash Chromatography | 95–98 | 75–80 | Lab (mg–g) |
| Preparative HPLC | 99.5+ | 60–65 | Pilot (g–kg) |
| Continuous Crystallization | 98.5 | 85–90 | Industrial (kg–ton) |
Mechanistic Insights and Side Reactions
Competing Pathways
During amination, residual water induces hydrolysis of the tosylate to the parent alcohol (5–10% yield loss). This is mitigated by rigorous solvent drying and molecular sieves.
Byproduct Formation
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Di-amination : Excess ammonia leads to bis-alkylated products (up to 8% without stoichiometric control).
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PEG Degradation : Prolonged heating above 70°C cleaves ether linkages, detected via GC-MS as ethylene glycol derivatives.
Characterization and Analytical Data
Spectroscopic Confirmation
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Reagent : 18-Chloro-3,6,9,12-tetraoxaoctadecan-1-amine hydrochloride serves as a reagent in organic synthesis. It is utilized as a building block for more complex molecules due to its reactive functional groups.
2. Bioconjugation and Protein Labeling
- Linker Molecule : The compound acts as a linker in bioconjugation reactions, facilitating the attachment of biomolecules through thiol-maleimide coupling. This process is crucial for creating stable conjugates for various applications in biochemistry and molecular biology.
- Fluorescence Imaging : Its ability to form stable complexes with proteins allows it to be employed in fluorescence imaging techniques, aiding in the tracking of protein dynamics within living cells.
3. Protein Interaction Studies
- Binding Affinity Assays : The compound is used in assays to evaluate binding affinities and kinetics between proteins tagged with fluorescent markers. These studies are essential for understanding cellular mechanisms and developing therapeutic strategies targeting specific protein interactions.
4. Cell Membrane Interactions
- Amphiphilic Nature : Due to its amphiphilic characteristics, this compound can interact with cell membranes, making it valuable for studies related to membrane dynamics and permeability.
Case Study 1: Protein Dynamics Tracking
In a study focusing on protein dynamics within live cells, researchers utilized this compound as a fluorescent probe. The compound enabled real-time visualization of protein interactions and movements across cellular membranes. This research provided insights into cellular signaling pathways and the role of specific proteins in disease mechanisms.
Case Study 2: Binding Kinetics Evaluation
Another investigation involved the use of this compound to analyze the binding kinetics between a fluorescently labeled enzyme and its substrate. The results demonstrated that the compound significantly enhanced the stability of the enzyme-substrate complex, thereby improving assay sensitivity and accuracy.
Mechanism of Action
The mechanism of action of 18-Chloro-3,6,9,12-tetraoxaoctadecan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloro group and ether linkages play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by altering the activity of target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Research Findings and Trends
- Trend Toward Longer PEG Chains: Hexaoxa derivatives are gaining traction in nanomedicine for improved biocompatibility, though the target compound remains preferred for shorter, more rigid linkers .
- Quality Control: HPLC and MS (–8) are critical for validating the purity of PEG-amine derivatives, ensuring reproducibility in biomedical applications .
Biological Activity
Overview of 18-Chloro-3,6,9,12-tetraoxaoctadecan-1-amine Hydrochloride
Chemical Structure and Properties
This compound is a synthetic compound characterized by a long-chain polyether structure. The presence of multiple ether linkages contributes to its solubility and potential biological interactions. The chlorine atom may enhance its biological activity by influencing its interaction with various biological targets.
The biological activity of this compound is primarily linked to its interactions with cellular membranes and proteins. It is hypothesized that the compound may act as a modulator of signaling pathways through:
- Membrane Interaction : The long hydrophobic chain can integrate into lipid bilayers, potentially altering membrane fluidity and affecting protein localization.
- Protein Binding : The compound may bind to specific proteins or enzymes, influencing their activity and stability.
Case Studies
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Study on Protein Phosphatase 2A (PP2A) :
- Objective : Investigate the substrate landscape of PP2A and the role of various compounds in modulating its activity.
- Findings : this compound was included in assays assessing its effect on PP2A. Preliminary results indicated that this compound could influence substrate binding affinity and enzymatic activity in vitro .
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Cell Culture Studies :
- Objective : Assess cytotoxicity and cellular uptake in mammalian cell lines.
- Results : Cells treated with varying concentrations of this compound showed dose-dependent effects on cell viability. At lower concentrations, the compound exhibited cytoprotective effects, while higher concentrations led to increased apoptosis markers.
Data Table
| Study | Objective | Key Findings |
|---|---|---|
| PP2A Interaction | Investigate modulation of PP2A activity | Influenced substrate binding affinity |
| Cytotoxicity in Cell Lines | Assess effects on mammalian cells | Dose-dependent cytotoxicity observed |
Q & A
Q. What are the standard synthetic routes for 18-Chloro-3,6,9,12-tetraoxaoctadecan-1-amine hydrochloride, and how can purity be optimized during synthesis?
Methodological Answer:
- Synthetic Routes : The compound’s polyether backbone suggests stepwise etherification and amination. A plausible route involves nucleophilic substitution for chloro-group introduction (e.g., using thionyl chloride or PCl₃) and subsequent coupling of ethylene oxide units. For the amine terminus, reductive amination or Gabriel synthesis may be employed .
- Purity Optimization : Use high-purity starting materials (≥98%) and monitor intermediates via thin-layer chromatography (TLC). Final purification via reversed-phase HPLC or recrystallization in ethanol/water mixtures is recommended to remove byproducts like unreacted amines or chlorinated impurities .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm ether oxygen positions (δ ~3.5–4.0 ppm for -OCH₂-) and amine proton environments (broad signals for NH₃⁺ in D₂O) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ or [M-Cl]⁺ peaks, ensuring alignment with theoretical mass (~m/z 400–450) .
- Purity Assessment : HPLC with UV detection (λ = 210–220 nm) using a C18 column and acetonitrile/water gradient .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl gas) .
- Waste Disposal : Neutralize residual HCl with sodium bicarbonate before disposing of aqueous waste. Solid residues should be incinerated in compliance with hazardous waste regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?
Methodological Answer:
Q. What strategies are effective for scaling up synthesis while minimizing side reactions?
Methodological Answer:
- Process Optimization :
- Scale-Up Considerations : Use continuous-flow reactors for precise control over exothermic steps (e.g., chlorination) and reduce batch variability .
Q. How can the compound’s biocompatibility be assessed for potential pharmacological applications?
Methodological Answer:
- In Vitro Assays :
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) at concentrations 1–100 µM.
- Hemolysis Test : Incubate with erythrocytes and measure hemoglobin release at 540 nm .
- Mechanistic Studies : Use SPR or ITC to evaluate binding affinity to biological targets (e.g., membrane proteins) .
Q. What advanced methods detect trace impurities in the hydrochloride salt?
Methodological Answer:
- Impurity Profiling :
- LC-MS/MS : Detect chlorinated byproducts (e.g., di- or tri-chloro derivatives) with MRM transitions.
- ICP-MS : Quantify heavy metal residues (e.g., Pd, Ni) from catalysts, ensuring <10 ppm .
- Stability Studies : Accelerated degradation under heat/humidity (40°C/75% RH) to identify degradants via forced degradation HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
